3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide
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Overview
Description
Naphthyridine-azaquinolone is a novel repeat-structure-specific DNA ligand, specifically binding slipped-CAG DNA intermediates of expansion mutations.
Scientific Research Applications
Synthesis Methods and Derivative Compounds The compound 3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide and its derivatives have been synthesized through various methods, contributing to material science and pharmacological research. Kobayashi et al. (2009) developed a simple method for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, indicating the compound's relevance in creating structurally complex molecules Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009.
Antibacterial and Antifungal Properties Derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, Mogilaiah and Sudhakar (2003) synthesized a series of derivatives from 2-aminonicotinaldehyde and evaluated their antibacterial activity, showcasing the compound's potential in developing antimicrobial agents Mogilaiah & Sudhakar, 2003.
Pharmacological Activities Leonard et al. (2002) explored the anticonvulsant, cardiac, and antimicrobial activities of 1,8-naphthyridine derivatives, highlighting the compound's relevance in medical and pharmacological research Leonard, Gangadhar, Gnanasam, Ramachandran, Saravanan, & Sridhar, 2002.
Efflux Pump Inhibition in Antibiotic Resistance Oliveira-Tintino et al. (2020) investigated the inhibitory action of 1,8-naphthyridine sulfonamide derivatives against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This study is critical for understanding the role of such compounds in combating antibiotic resistance Oliveira-Tintino, Tintino, Muniz, Barbosa, Pereira, Begnini, Rebelo, da Silva, Mireski, Nasato, Krautler, Pereira, Teixeira, de Menezes, & Coutinho, 2020.
Synthesis in Chiral Linear Carboxamides Khalifa et al. (2016) synthesized a new group of chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkage, providing insights into the compound's applications in creating chiral molecules with potential biological activities Khalifa, Amr, Al-Omar, & Nossier, 2016.
properties
Product Name |
3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide |
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Molecular Formula |
C24H25N7O3 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-[[3-[(7-Methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-8H-1,8-naphthyridin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C24H25N7O3/c1-15-2-3-16-5-8-19(30-23(16)27-15)29-22(34)11-13-25-12-10-20(32)26-14-18-7-4-17-6-9-21(33)31-24(17)28-18/h2-9,25H,10-14H2,1H3,(H,26,32)(H,28,31,33)(H,27,29,30,34) |
InChI Key |
BWINWCKASXYPFA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)CCNCCC(=O)NCC3=CC=C4C=CC(=O)N=C4N3 |
SMILES |
O=C(NCC1=NC2=C(C=CC(N2)=O)C=C1)CCNCCC(NC3=NC4=NC(C)=CC=C4C=C3)=O |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)CCNCCC(=O)NCC3=CC=C4C=CC(=O)N=C4N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Naphthyridine-azaquinolone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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